REACTION_SMILES
|
[CH2:1]([N:8]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:9]1)[CH:16]([CH3:17])[CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[OH:34])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[NH2:35][OH:36]>>[NH2:8][CH:16]([CH3:17])[CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[OH:34]
|
Name
|
CCCCCCCCCCCCCCCC(O)C(C)N(Cc1ccccc1)Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCC(O)C(C)N(Cc1ccccc1)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCC(O)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([N:8]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:9]1)[CH:16]([CH3:17])[CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[OH:34])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[NH2:35][OH:36]>>[NH2:8][CH:16]([CH3:17])[CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[OH:34]
|
Name
|
CCCCCCCCCCCCCCCC(O)C(C)N(Cc1ccccc1)Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCC(O)C(C)N(Cc1ccccc1)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCC(O)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |